GentamicinX2Sulfate

Description

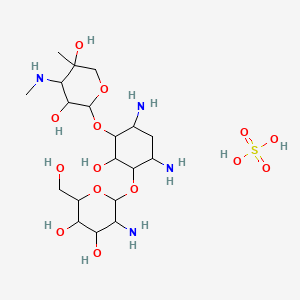

Gentamicin X2 Sulfate is a semi-synthetic aminoglycoside antibiotic derived from Micromonospora species. It is a sulfate salt formulation of gentamicin, a broad-spectrum antibiotic effective against gram-negative and some gram-positive bacteria. The "X2" designation likely refers to a specific formulation or batch variant optimized for enhanced stability, solubility, or reduced impurity profiles. Gentamicin X2 Sulfate is widely used in clinical settings for treating severe infections, including osteomyelitis, sepsis, and topical infections, due to its bactericidal activity via inhibition of bacterial protein synthesis .

Properties

Molecular Formula |

C19H40N4O14S |

|---|---|

Molecular Weight |

580.6 g/mol |

IUPAC Name |

2-[4,6-diamino-3-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |

InChI |

InChI=1S/C19H38N4O10.H2O4S/c1-19(29)5-30-18(13(28)16(19)23-2)33-15-7(21)3-6(20)14(12(15)27)32-17-9(22)11(26)10(25)8(4-24)31-17;1-5(2,3)4/h6-18,23-29H,3-5,20-22H2,1-2H3;(H2,1,2,3,4) |

InChI Key |

WRDONMCALIGOQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Fermentation-Based Production

Microbial Strain and Culture Media Optimization

Gentamicin X2 is naturally produced during the fermentation of Micromonospora purpurea or M. echinospora. The process begins with spore slant cultivation using a medium containing Zulkovsky starch (1.0%), sodium chloride (0.05%), and wheat bran (1.8%) to promote sporulation. Seed cultures are then transferred to shake-flask media with adjusted carbon and nitrogen sources, such as soybean cake powder (3.5%) and Semen Maydis powder (1.0%), to enhance biomass yield.

Table 1: Fermentation Media Composition for Gentamicin X2 Production

| Component | Concentration (%) | Function |

|---|---|---|

| Zulkovsky starch | 1.0 | Carbon source |

| Soybean cake powder | 3.5 | Nitrogen source |

| Cobalt dichloride | 0.0015 | Cofactor for biosynthesis |

| Calcium carbonate | 0.7 | pH stabilization |

Fermentation Parameters

Critical parameters include:

- Temperature : Maintained at 34°C during fermentation to optimize enzyme activity.

- pH : Controlled at 6.8 post-neutralization using 40% sodium hydroxide.

- Duration : 120 hours to maximize gentamicin complex yield, with X2 constituting ~3% of total output.

Post-fermentation, the broth undergoes acidification (pH 2–3 with HCl), adsorption on 001 × 7 cation exchange resin, and elution with ammoniacal liquor to isolate X2.

Semi-Synthetic Approaches

Chemical Glycosylation of Sisomicin

Gentamicin X2 is synthesized from sisomicin (10 ) through a seven-step process:

- Protection : Sisomicin is converted to a per-N-Cbz derivative to block reactive amines.

- Glycosylation : A 2-azido-2-deoxyglucosyl chloride donor (17 ) is coupled to the garosamine moiety under Koenigs-Knorr conditions (mercuric cyanide promoter), achieving 40% yield.

- Deprotection : Sequential removal of Cbz groups via hydrogenolysis and acid hydrolysis yields Gentamicin X2 sulfate.

Table 2: Semi-Synthetic Route Efficiency

| Step | Yield (%) | Key Reagent |

|---|---|---|

| Glycosylation | 40 | Hg(CN)₂ |

| Deprotection | 85 | Pd(OH)₂/C, H₂ |

| Overall | 10.1 | – |

This method improves scalability compared to earlier routes but requires toxic reagents like mercuric cyanide.

Biological Conversion and Isolation

Enzymatic Modification of Gentamicin A2

Gentamicin X2 is biosynthesized from gentamicin A2 via enzymatic C-methylation by GenD1, a radical SAM-dependent enzyme. Key steps include:

- Oxidation : GenD2 oxidizes a secondary alcohol to a ketone.

- Transamination : GenS2 introduces an amine group.

- Methylation : GenD1 catalyzes C-methylation at the 4'' position, forming X2.

Table 3: Enzymatic Biosynthesis Metrics

| Enzyme | Function | Cofactor |

|---|---|---|

| GenD2 | Alcohol oxidation | NAD⁺ |

| GenS2 | Transamination | Pyridoxal phosphate |

| GenD1 | C-methylation | S-adenosylmethionine |

This method avoids harsh chemicals but faces challenges in enzyme stability and yield optimization.

Purification and Quality Control

Chromatographic Separation

Gentamicin X2 is isolated from the gentamicin complex using reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile:water (15.5:84.5 v/v) containing sodium hexanesulfonate. The purity of X2 is verified via HNMR and FTIR, with commercial preparations achieving ≥95% purity.

Table 4: Chromatographic Parameters

| Parameter | Value |

|---|---|

| Column | C18 (250 × 4.6 mm) |

| Flow rate | 1.5 mL/min |

| Detection | Charged aerosol detector |

| Retention time (X2) | 12.3 minutes |

Comparative Analysis of Methods

Yield and Scalability

Industrial Feasibility

Fermentation remains dominant due to existing infrastructure, while semi-synthesis is reserved for high-purity X2 required in research.

Chemical Reactions Analysis

Types of Reactions

GentamicinX2Sulfate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur, leading to the formation of derivatives with different chemical properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the chemical reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with modified antibacterial properties .

Scientific Research Applications

Medical Applications

Gentamicin X2 Sulfate is primarily indicated for the treatment of serious bacterial infections, particularly those caused by susceptible strains of bacteria. Its applications include:

- Bacterial Infections : Effective against infections such as septicemia, urinary tract infections, pneumonia, meningitis, and skin infections. It is particularly potent against organisms like Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus .

- Neonatal Infections : Gentamicin is frequently employed in neonatal care for treating bacterial sepsis and pneumonia .

- Combination Therapy : It is often used in combination with other antibiotics to enhance efficacy against resistant strains, notably in cases of endocarditis and severe staphylococcal infections .

Microbiological Applications

Gentamicin X2 Sulfate serves as a critical tool in microbiology laboratories:

- Selective Agent : It is utilized as a selective agent in cell cultures to isolate cells containing gentamicin resistance genes. Concentrations typically range from 10 to 50 µg/mL for eukaryotic cells and around 15 µg/mL for prokaryotic cells .

- Contamination Control : In cell culture settings, it helps prevent bacterial contamination, thereby ensuring the integrity of experimental results. For instance, it has been used effectively in studies involving ovarian cancer cell lines .

Cancer Research Applications

Recent studies indicate that Gentamicin X2 Sulfate may have potential applications in cancer research:

- Tumor Cell Studies : Research has demonstrated its utility in maintaining sterile conditions while studying tumor cells. For example, ovarian melanoma tumor cells were cultured with Gentamicin to prevent contamination during experiments aimed at understanding tumor microenvironments .

- Mechanistic Studies : Investigations into the effects of gentamicin on cancer cell behavior and interactions within 3D cultures can provide insights into tumor biology and potential therapeutic strategies.

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Medical | Treatment of bacterial infections | Effective against Gram-negative bacteria |

| Neonatal sepsis | Commonly used in pediatric care | |

| Combination therapy | Enhances efficacy against resistant strains | |

| Microbiological | Selective agent for cell cultures | Used to isolate resistant gene-containing cells |

| Contamination control | Essential for maintaining sterile conditions | |

| Cancer Research | Tumor cell studies | Aids in understanding tumor microenvironments |

| Mechanistic studies | Explores interactions within 3D cellular models |

Case Studies and Research Findings

-

Clinical Efficacy Against Resistant Strains :

A study highlighted the effectiveness of Gentamicin X2 Sulfate when combined with other antibiotics to treat life-threatening infections caused by resistant strains such as Pseudomonas aeruginosa. This combination therapy has shown improved outcomes in clinical settings where monotherapy failed due to resistance . -

Application in Neonatal Care :

Clinical trials have demonstrated that Gentamicin X2 Sulfate significantly reduces mortality rates associated with bacterial infections in neonates when administered promptly . -

Impact on Tumor Cells :

Research involving ovarian cancer cell lines showed that Gentamicin X2 Sulfate not only prevents bacterial contamination but also allows for the observation of tumor behavior in a controlled environment. This application is crucial for developing targeted therapies .

Mechanism of Action

GentamicinX2Sulfate exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the ribosome’s ability to accurately read messenger RNA (mRNA), leading to the production of faulty proteins and ultimately causing bacterial cell death . The primary molecular targets of this compound are the ribosomal RNA and specific ribosomal proteins involved in protein synthesis .

Comparison with Similar Compounds

Efficacy in Osteomyelitis Models

A study comparing gentamicin-coated implants in a rat osteomyelitis model revealed critical differences in efficacy and biocompatibility (Table 1):

| Parameter | GI-PMMA Beads | G-NCS Beads | G-HPCS Beads |

|---|---|---|---|

| Radiological improvement | Significant | Significant | Significant |

| New bone formation | No | Yes | Yes |

| Post-removal bone defects | Yes | No | No |

| Bacterial load reduction | Insignificant | Insignificant | Insignificant |

Key Findings :

Key Findings :

- Gentamicin soaks reduced bacterial loads but were inferior to iodine solutions for gram-positive and polymicrobial infections .

- The study highlights the importance of application context: gentamicin remains viable for monomicrobial gram-negative infections, while iodine is preferred for broad-spectrum sterilization.

Pharmacopeial Standards and Impurity Profiles

Gentamicin X2 Sulfate must comply with stringent pharmacopeial criteria. Comparative system suitability requirements from USP and EP monographs are outlined below (Table 3):

| Parameter | USP Monograph | EP Monograph |

|---|---|---|

| Resolution (C2 vs. C2b) | >1.5 | >1.5 |

| Sisomicin S/N ratio | Not specified | >20 |

| Sisomicin-C1a resolution | Not specified | >1.2 |

Key Findings :

- The EP imposes stricter impurity controls, requiring detection of sisomicin (a related aminoglycoside) at 10 µg/mL .

- Gentamicin X2 Sulfate’s formulation likely optimizes chromatographic resolution to meet both USP and EP standards, ensuring batch consistency and reduced nephrotoxic impurities.

Delivery Systems and Pharmacokinetics

Gentamicin’s efficacy is influenced by delivery mechanisms:

Q & A

Basic: How should GentamicinX2Sulfate be standardized in experimental protocols to ensure reproducibility?

Answer:

- Experimental Design: Use validated analytical methods (e.g., HPLC or LC-MS) to confirm batch purity and sulfate content. Include a minimum of three independent replicates to account for variability .

- Controls: Employ positive controls (e.g., commercially certified Gentamicin sulfate) and negative controls (solvent-only samples) to validate assay conditions .

- Documentation: Follow guidelines in the Beilstein Journal of Organic Chemistry for reporting synthesis steps, including reaction temperatures, solvent ratios, and purification methods .

Advanced: How can conflicting bioactivity data for this compound across studies be systematically resolved?

Answer:

- Data Contradiction Analysis:

- Compare experimental variables (e.g., bacterial strains, MIC testing protocols) between studies. For example, discrepancies in MIC values may arise from differences in broth microdilution vs. agar dilution methods .

- Apply meta-analysis tools to aggregate data, adjusting for confounding factors like pH or cation concentration in media .

- Validate findings using orthogonal assays (e.g., time-kill curves alongside MIC determinations) .

- Statistical Validation: Use multivariate regression to isolate variables impacting bioactivity .

Basic: What are the critical parameters for assessing this compound purity in pharmacological testing?

Answer:

- Analytical Criteria:

- HPLC Purity: ≥95% (with baseline-resolved peaks for major components) .

- Sulfate Content: Verify via ion chromatography or gravimetric analysis (target: 18–22% sulfate by mass) .

- Residual Solvents: Adhere to ICH guidelines (e.g., <500 ppm for ethanol) .

- Documentation: Include NMR (¹H/¹³C) and mass spectrometry data in supporting information .

Advanced: How can researchers optimize dose-response studies for this compound in multidrug-resistant models?

Answer:

- Experimental Design:

- Data Interpretation: Apply nonlinear regression (e.g., Hill equation) to quantify efficacy thresholds .

Basic: What statistical methods are recommended for validating this compound toxicity data?

Answer:

- Approaches:

- Reporting: Include confidence intervals (95%) and effect sizes in results tables .

Advanced: How should researchers address batch-to-batch variability in this compound during longitudinal studies?

Answer:

- Quality Control:

- Pre-screen batches via FTIR and XRD to confirm structural consistency .

- Standardize storage conditions (e.g., −20°C, desiccated) to prevent sulfate hydrolysis .

- Data Normalization: Use batch correction algorithms (e.g., ComBat) in omics datasets .

Basic: What guidelines exist for citing prior studies on this compound in a literature review?

Answer:

- Best Practices:

- Prioritize primary sources (e.g., Antimicrobial Agents and Chemotherapy) over reviews .

- Use reference managers (e.g., EndNote) to format citations in ACS or APA style .

- Cross-check Chemical Abstracts Service (CAS) registry numbers to avoid misidentification .

Advanced: How can machine learning enhance structure-activity relationship (SAR) studies of this compound derivatives?

Answer:

- Methodology:

Basic: What are the ethical considerations for in vivo studies involving this compound?

Answer:

- Compliance:

- Dose Justification: Reference prior toxicity studies to minimize animal use .

Advanced: How can researchers reconcile discrepancies in this compound’s nephrotoxicity profiles across species?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.